Cellulose, propanoate
Description
Historical Context of Cellulose (B213188) Ester Research
The journey of cellulose esters began in the mid-19th century, marking a pivotal moment in the chemical modification of natural polymers. schem.net In 1865, French chemist Paul Schützenberger pioneered this field by successfully synthesizing cellulose acetate (B1210297) from the reaction of acetic anhydride (B1165640) with cellulose. schem.net This breakthrough laid the groundwork for the development of a new class of materials derived from renewable resources.
Following this initial discovery, the early 20th century witnessed the industrialization and diversification of cellulose esters. Cellulose acetate (CA), cellulose acetate propionate (B1217596) (CAP), and cellulose acetate butyrate (B1204436) (CAB) emerged as commercially significant polymers. schem.netnih.gov Specifically, CAP was introduced to the photographic film industry in 1924, offering modified properties such as improved moisture resistance and durability compared to its predecessors. caraa.fr These materials, derived from natural cellulose found in sources like wood pulp and cotton linters, presented a viable alternative to petroleum-based synthetic polymers, a trend that continues to gain momentum due to growing environmental concerns. schem.netresearchgate.net
Significance of Cellulose Propanoate within Biopolymer Science
Cellulose propanoate holds a special place in biopolymer science due to its unique combination of properties derived from its chemical structure. As a thermoplastic polymer, it is derived from cellulose, the most abundant biopolymer on Earth, through a reaction with propanoic acid. azom.comnih.gov This modification results in a material that is not only biodegradable and non-toxic but also possesses desirable characteristics for a wide range of applications. dataintelo.com
The significance of cellulose propanoate is underscored by its role as a "green chemical." schem.net Its origin from renewable plant resources like wood and cotton aligns with the increasing global emphasis on sustainable development and environmentally friendly materials. schem.net Furthermore, its biodegradability addresses the critical issue of plastic waste accumulation. acs.org Research has shown that the biodegradability of cellulose esters is influenced by the degree of substitution (DS) and the size of the ester group; for instance, cellulose propionate with a lower DS demonstrates significant biodegradation. acs.org
Compared to other cellulose esters like cellulose acetate, cellulose propanoate often exhibits superior properties such as lower moisture absorption, leading to greater dimensional stability. chemicalbook.com It is also characterized by its high clarity, toughness, and ease of processing. nih.gov These attributes make it a valuable component in the formulation of advanced materials.
Scope and Research Trajectories of Cellulose Propanoate Studies
The scope of research on cellulose propanoate is broad, encompassing fundamental studies of its properties, optimization of its synthesis, and exploration of novel applications. Current research is actively exploring ways to enhance its performance and expand its utility.
One major research trajectory focuses on improving the synthesis process to make it more efficient and cost-effective. This includes investigations into rapid synthesis methods using various catalysts like FeCl3·6H2O and ZnCl2, which can achieve high yields and a high degree of substitution in a short reaction time. researchgate.netspringerprofessional.de Solvent-free synthesis conditions are also being explored to make the process more environmentally friendly. researchgate.net
Another significant area of research is the development of cellulose propanoate-based composites and blends. By incorporating bio-fillers such as kenaf fiber, researchers aim to create biocomposites with enhanced mechanical properties, such as increased tensile and flexural strength. nih.govmdpi.com Studies are also investigating the effects of plasticizers and viscosity modifiers on the processability and final properties of these composites. nih.gov
Furthermore, research is being conducted to tailor the properties of cellulose propanoate for specific high-performance applications. This includes modifying its structure to create materials for controlled drug release systems, where it can be used to form membranes that regulate the release of therapeutic agents. google.comresearchgate.netthegoodscentscompany.com Innovations in producing porous cellulose propanoate films with enhanced water pressure resistance are also opening up new possibilities for its use in filtration and barrier applications. nih.gov The ongoing research and development in these areas are expected to drive the growth of the cellulose propanoate market. dataintelo.commarketresearchintellect.com
Properties of Cellulose Propanoate
Cellulose propanoate is a thermoplastic polymer known for its advantageous physical and chemical properties, which can be tailored by controlling the degree of substitution of the propionate groups on the cellulose backbone. azom.com
Structure
2D Structure
Properties
CAS No. |
9004-48-2 |
|---|---|
Molecular Formula |
C36H54O19 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |
InChI |
InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |
InChI Key |
DQEFEBPAPFSJLV-WLTGXWPBSA-N |
Isomeric SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
physical_description |
Nearly colorless pellets; [Acros Organics MSDS] |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Kinetics
Physical and Chemical Properties
Cellulose (B213188) propanoate is a solid material, often supplied as a powder or granules. dataintelo.comsigmaaldrich.com It is characterized by its excellent transparency and gloss. azom.com One of its key advantages is its relatively low moisture absorption compared to cellulose acetate (B1210297), which contributes to its superior dimensional stability. chemicalbook.com This property makes it a preferred material in applications where close tolerances are critical. chemicalbook.com
The material is known for its toughness and high impact resistance. azom.com It is also stiffer than cellulose acetate and cellulose acetate butyrate (B1204436). azom.com However, it has lower weathering resistance compared to these counterparts. azom.com Chemically, cellulose propanoate is an organic ester that is susceptible to attack by acids and alkalis. azom.com It is also affected by chlorinated and aromatic hydrocarbons, alcohols, and ketones. azom.com
The following table summarizes some of the key physical properties of cellulose propanoate:
| Property | Value |
| Density | 1.22 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Surface Hardness | RR94 azom.com |
| Tensile Strength | 35 MPa azom.com |
| Flexural Modulus | 1.76 GPa azom.com |
| Notched Izod Impact | 0.13 kJ/m azom.com |
| Water Absorption | 1.8% azom.com |
| Melting Temperature Range | 180 - 250 °C azom.com |
| Glass Transition Temp. | 147 °C mdpi.com |
Acylating Agents and Reaction Conditions
Thermal Properties and Stability
The thermal properties of cellulose propanoate are crucial for its processing and application. The melting temperature of cellulose propanoate generally falls within the range of 180 to 250 °C. azom.com The glass transition temperature (Tg) for plasticized cellulose acetate propionate (B1217596) has been measured to be around -44 °C, while the melting temperature is approximately 170 °C. mdpi.com The heat deflection temperature (HDT) is 96 °C at 0.45 MPa and 82 °C at 1.80 MPa. azom.com
Research has shown that the thermal stability of cellulose propanoate can be enhanced through various modifications. For instance, the introduction of glycerin as an additive in CP composite membranes has been shown to increase the melting temperature to 188.4 °C, indicating heightened stability at elevated temperatures. nih.gov Similarly, the addition of the ionic liquid tetrabutylammonium (B224687) styrenesulfonate has been found to increase the glass transition temperature of CP films, signifying enhanced thermal stability. nih.gov However, crosslinking with certain agents like dianhydrides can lead to lower thermal stability compared to the original CAP due to the formation of less stable ester linkages in the gel structures. scirp.org
Synthesis and Manufacturing
The production of cellulose propanoate involves the chemical modification of cellulose, a readily available biopolymer, through esterification.
Advanced Characterization of Cellulose Propanoate Architecture
Esterification Processes
The fundamental method for synthesizing cellulose (B213188) propanoate is through the esterification of cellulose with propionic anhydride (B1165640). aip.org This reaction typically uses an acid catalyst, such as sulfuric acid. schem.net The process can be controlled to achieve a desired degree of substitution (DS), which in turn influences the final properties of the polymer. researchgate.net The DS refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the cellulose that have been replaced by propionate (B1217596) groups. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Catalysts and Reaction Conditions
Various catalysts and reaction conditions have been investigated to optimize the synthesis of cellulose propanoate. Research has demonstrated the effectiveness of catalysts like ferric chloride hexahydrate (FeCl3·6H2O) and zinc chloride (ZnCl2) in achieving a rapid synthesis with high yields. researchgate.netspringerprofessional.de For instance, using these catalysts, it is possible to obtain cellulose propionate with a high degree of substitution (up to 2.96) in a very short reaction time, sometimes as little as 2 to 8 minutes under microwave irradiation. researchgate.net
The reaction conditions, such as reaction time and the amount of catalyst, can be manipulated to control the DS. researchgate.net For example, in a solvent-free synthesis using propionic anhydride, the DS can be controlled by varying the reaction duration and the catalyst concentration. researchgate.net N-iodosuccinimide (NIS) has also been identified as a novel and effective catalyst for the propionylation of cellulose from various sources, achieving high degrees of substitution under mild reaction conditions. researchgate.net
Morphology and Surface Topography Studies (Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))
Mixed Cellulose Esters
In addition to pure cellulose propanoate, mixed cellulose esters are also commercially important. nih.gov Cellulose acetate (B1210297) propionate (CAP) is a prominent example, which contains both acetate and propionate functional groups. schem.netchempoint.com These mixed esters are produced by reacting cellulose with a mixture of acetic anhydride and propionic anhydride. schem.net
CAP combines some of the performance properties of cellulose acetate with the high solubility and broad compatibility characteristic of cellulose acetate butyrate (B1204436) (CAB). chempoint.com The absence of butyrate content in CAP results in a product with low odor, making it suitable for applications like food packaging coatings. chempoint.com The properties of CAP, such as viscosity, molecular weight, and hydroxyl content, can be varied to create different grades for specific applications. chempoint.com For instance, grades with higher hydroxyl content exhibit good solubility in alcohol and water mixtures, making them useful in flexographic inks. chempoint.com
Applications of Cellulose Propanoate
The unique set of properties of cellulose propanoate makes it a versatile material for a wide array of applications across various industries.
Plastics and Molded Articles
Cellulose propanoate is extensively used in the production of plastic components, particularly where toughness, clarity, and dimensional stability are required. researchgate.netdataintelo.com Its low moisture absorption makes it an excellent choice for items that require close tolerances and may be exposed to varying humidity levels. chemicalbook.com
Common applications in this area include:
Automotive Components : It is used for parts like steering wheels, armrests, and knobs due to its impact resistance and pleasant feel. chemicalbook.com
Consumer Goods : Items such as toothbrush handles, pen and pencil barrels, and spectacle frames are often made from cellulose propanoate. azom.comchemicalbook.com Its lightweight nature is an advantage for products like tool handles. azom.com
Electronics : The material's thermal stability and electrical insulation properties make it suitable for use in electronic components. dataintelo.com It is also used for television screen covers, providing impact protection. azom.com
Films and Coatings
Cellulose propanoate is highly valued for its film-forming capabilities, making it a key ingredient in various coatings and films. dataintelo.com
Coatings : It is used in coatings for automotive, electronics, and packaging industries to enhance durability, UV resistance, and aesthetic appeal. dataintelo.com In food packaging, cellulose acetate propionate is used for paper and plastic coatings due to its low odor and ability to provide increased block resistance, improved adhesion, and fast solvent release. chempoint.com It is also used in overprint varnishes. chempoint.com
Films : The transparency, flexibility, and biodegradability of cellulose propanoate make it an ideal material for producing films. dataintelo.com These films are finding increasing use in sustainable packaging solutions. dataintelo.com In the medical industry, cellulose propionate films are also being utilized for various applications. dataintelo.com
Controlled Release Applications
The properties of cellulose propanoate also lend themselves to specialized applications in controlled release systems, particularly in the pharmaceutical industry. google.comresearchgate.net It can be formulated into matrices or coatings for solid dosage forms to achieve sustained or delayed release of active pharmaceutical ingredients. eastman.com
By using cellulose propanoate as a component in a coating, the release of a drug can be controlled. google.com It can be used as a water-insoluble polymer that is slightly permeable to water, allowing for the gradual release of the encapsulated substance. google.com Research has demonstrated the use of cellulose acetate propionate and cellulose acetate butyrate membranes for the controlled release of drugs like ketotifen. researchgate.net The release characteristics can be modulated by adjusting the formulation, making it a valuable tool for designing sophisticated drug delivery systems. thegoodscentscompany.com
Degradation Pathways and Environmental Fate Studies of Cellulose Propanoate
Biodegradation Mechanisms
The biodegradability of cellulose (B213188) propanoate is a complex process influenced by several factors, including the degree of substitution (DS), the length of the ester chain, and the environmental conditions. nih.govacs.org The degradation in natural and man-made environments is typically a combination of biotic and abiotic processes, including biodegradation, chemical hydrolysis, photodegradation, and oxidation. nih.govacs.org
Aerobic Biodegradation in Mixed Microbial Cultures
Studies on the aerobic biodegradation of cellulose propanoate using mixed microbial cultures, such as those derived from activated sludge, have provided significant insights into its environmental fate. nih.govacs.org Research utilizing radiolabeled cellulose propanoate has been particularly effective in demonstrating the impact of both the degree of substitution and the ester group size on the rate of biodegradation. nih.govacs.org
In one study, cellulose propanoate with a degree of substitution (DS) of 1.84 showed approximately 50% biodegradation after 14 days, which increased to 72% after 29 days. nih.govacs.org However, for cellulose propionates with higher DS values of 2.11 and 2.44, virtually no biodegradation (a maximum of 1.1%) was observed over a 30-day period. nih.govacs.org This highlights the critical role of the DS in controlling the accessibility of the cellulose backbone to microbial enzymes. nih.govacs.org
The ultimate end products of the complete aerobic biodegradation of cellulose derivatives are carbon dioxide, water, and biomass. nih.gov
Enzymatic Hydrolysis by Cellulases and Esterases
The enzymatic degradation of cellulose propanoate is a two-step process that requires the synergistic action of both esterases and cellulases. researchgate.netacs.org Esterases first catalyze the removal of the propionate (B1217596) ester groups from the cellulose backbone, a process known as depropylation. researchgate.net This initial step is crucial because the ester groups hinder the action of cellulases. researchgate.netacs.org
Once a sufficient number of propionate groups have been removed, lowering the degree of substitution, cellulases can then access and hydrolyze the β-1,4-glycosidic linkages in the cellulose backbone. nih.govresearchgate.net Cellulases are a complex of enzymes that include endoglucanases, which cleave internal bonds in the cellulose chain, and cellobiohydrolases, which act on the chain ends. nih.gov The combined action of these enzymes breaks down the cellulose polymer into smaller, soluble sugars that can be utilized by microorganisms. researchgate.net Studies have shown that a combination of esterases and cellulases leads to a significantly higher recovery of glucose from cellulose esters compared to using cellulases alone. researchgate.netmdpi.com
Influence of Degree of Substitution and Ester Length on Biodegradability
The degree of substitution (DS) is a primary factor governing the biodegradability of cellulose propanoate. nih.govacs.orggoogle.com A higher DS, meaning more hydroxyl groups on the anhydroglucose (B10753087) units are substituted with propionate groups, generally leads to a lower rate of biodegradation. nih.govacs.org This is because the bulky propionate groups sterically hinder the cellulolytic enzymes from accessing the cellulose backbone. researchgate.net For instance, cellulose esters with a DS of about 1.5 exhibit a relatively fast rate of biodegradation, while those with a DS as high as 2.5 degrade much more slowly. google.com
The length of the ester side chain also plays a crucial role. nih.govacs.org Increasing the ester length from acetate (B1210297) (C2) to propionate (C3) has been shown to have a dramatic negative effect on the biodegradation rate. nih.govacs.org While cellulose acetate with a DS of 1.85 can biodegrade to approximately 80% in 14 days, cellulose propionate with a similar DS of 1.84 only reaches about 50% degradation in the same timeframe. nih.govacs.org This illustrates that even a small increase in the size of the ester group can significantly impede microbial degradation. nih.govacs.org
Biodegradation of Cellulose Esters in Mixed Microbial Culture
| Compound | Degree of Substitution (DS) | Biodegradation (%) after 14 days | Biodegradation (%) after ~30 days |
|---|---|---|---|
| Cellulose Acetate | 1.85 | ~80% | - |
| Cellulose Acetate | 2.07 | ~60% | - |
| Cellulose Acetate | 2.57 | ~40% | - |
| Cellulose Propanoate | 1.84 | ~50% | 72% (after 29 days) |
| Cellulose Propanoate | 2.11 | <1.1% (after 30 days) | - |
| Cellulose Propanoate | 2.44 | <1.1% (after 30 days) | - |
Data derived from studies on radiolabeled cellulose esters in activated sludge. nih.govacs.org
Composting and Soil Degradation Trials
Composting and soil burial are important end-of-life scenarios for biodegradable plastics. nih.govacs.org The biodegradation rate of cellulose propanoate in these environments is typically slower compared to laboratory settings with optimized conditions. nih.govacs.org This is due to less favorable environmental factors such as temperature, humidity, and microbial concentration. nih.govacs.org
Under industrial composting conditions, which involve elevated temperatures (e.g., 58 ± 2 °C), the degradation process is accelerated. acs.org For biodegradable mulch films, international standards often require greater than 90% conversion to CO2 within 24 months in soil at 20–28 °C. nih.govacs.org The degradation in soil and compost is a combination of biotic and abiotic processes. nih.gov Triggering agents can be used to reduce the degree of substitution of the cellulose ester, thereby allowing natural soil microbes to degrade the material more effectively. google.com
Chemical Degradation Processes
Hydrolytic Stability and Kinetics
The chemical degradation of cellulose propanoate, primarily through hydrolysis, is a key abiotic process that can precede and facilitate biodegradation. Hydrolysis involves the cleavage of the ester linkages, which can be catalyzed by acids or bases. google.com
The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net Studies have shown that cellulose propionate can be hydrolyzed at elevated temperatures (e.g., 100 °C), even though it is thermally stable up to 300 °C in the absence of humidity. researchgate.net Research on the hydrolysis of cellulose acetate propionate (CAP) revealed that propionyl groups are hydrolyzed more readily than acetyl groups. researchgate.net Specifically, propionyl groups at the C2 position of the anhydroglucose unit were found to be more susceptible to hydrolysis than those at other positions. researchgate.net
The kinetics of hydrolysis can be complex. For instance, the hydrolysis of cellulose propionate with hydrogen bromide (HBr) in an aprotic solution follows different rate curves depending on the initial degree of substitution of the polymer. vt.edu A fully substituted cellulose tripropionate depolymerizes faster and reaches a lower final degree of polymerization compared to a commercial cellulose propionate with residual hydroxyl groups under the same conditions. vt.edu This suggests that the presence of hydroxyl groups can lead to side reactions, such as transglycosidation, that affect the degradation pathway. vt.edu The rate of cellulose hydrolysis generally follows first-order kinetics, where the rate is proportional to the concentration of the available substrate. nih.gov
Stability in Acidic and Alkaline Environments
Cellulose propanoate is susceptible to degradation in both acidic and alkaline conditions. azom.com The stability of the polymer is compromised through the hydrolysis of its ester linkages and the glycosidic bonds of the cellulose backbone.
In acidic environments, cellulose can be chemically broken down into its constituent glucose units through treatment with concentrated mineral acids at elevated temperatures. wikipedia.org A similar acid-catalyzed hydrolysis can occur with cellulose propanoate, leading to the cleavage of the propionyl ester groups and the β(1→4)-glycosidic bonds that form the polymer backbone. diva-portal.org This process can result in a reduction of the polymer's molecular weight and a loss of its structural integrity. For instance, one method to stabilize freshly precipitated cellulose propionate involves a controlled treatment with a large volume of water containing a small trace of sulfuric acid. google.com
In alkaline environments, cellulose itself is known to undergo degradation through mechanisms such as peeling reactions. conservation-wiki.com While specific mechanistic studies on cellulose propanoate are less detailed in the available literature, it is known to be attacked by alkalis. azom.com The ester groups are vulnerable to saponification under alkaline conditions, which would convert the propionate esters back into cellulose and propionate salts. Standardized test methods, such as those outlined by ASTM, are available to determine the stability of cellulosic fibers in alkaline environments. iteh.ai The dissolution of cellulose in cold alkali solutions is a known process, which can be followed by precipitation upon neutralization; however, excessively low pH during neutralization can lead to acid hydrolysis. diva-portal.orgmdpi.com
Photodegradation and Oxidative Degradation of Cellulose Propanoate
The degradation of cellulose propanoate can be initiated or accelerated by exposure to light, particularly ultraviolet (UV) radiation, and through oxidative processes. acs.orgresearchgate.net These degradation pathways often occur in concert in natural environments. researchgate.netnih.gov
Photodegradation is primarily driven by UV radiation, which can cause random scission of the polymer chains. ncsu.edu For the related polymer, cellulose acetate, photodegradation is most effective with UV irradiation at wavelengths of 280 nm or shorter. wikipedia.org Studies on blends of polymethylmethacrylate (PMMA) and cellulose acetate propionate (CAP) have shown that UV exposure leads to chain scission. ncsu.edu The degradation process in similar polymers often begins with the decomposition of the ester side groups, followed by scission of the main polymer chain. ncsu.edu
Oxidative degradation involves the chemical breakdown of the polymer through oxidation reactions. In biological contexts, this can be facilitated by enzymes. A proposed mechanism for cellulose depolymerization involves an oxidative process mediated by enzymes such as cellobiose (B7769950) dehydrogenases (CDH) and copper-dependent lytic polysaccharide monooxygenases (LPMO). osti.gov These enzymes can perform an oxidative cleavage of the glycosidic bonds within the cellulose backbone. nih.gov Abiotic oxidation can also contribute to the degradation of cellulose derivatives. acs.orgresearchgate.net
Thermal Degradation and Pyrolysis Studies
The behavior of cellulose propanoate under high temperatures has been investigated through thermal degradation and pyrolysis studies. These studies elucidate the mechanisms of decomposition and how they can be altered by chemical modifications.
Pyrolysis Mechanism Elucidation
The thermal degradation of cellulose propanoate shares fundamental steps with the pyrolysis of unmodified cellulose. niscpr.res.in The general pyrolysis of cellulose occurs at temperatures between 350°C and 600°C, decomposing into solid char, vapors, aerosols, and gases. wikipedia.org A key step in this process is the cleavage of glycosidic bonds, which produces shorter cellulose chains and volatile compounds, including levoglucosan. wikipedia.orgusda.gov
For cellulose esters, the thermal degradation is attributed to the pyrolytic decomposition of the polymer chain skeleton. acs.org Specifically, the degradation of pure cellulose acetate propionate (CAP) films is reported to occur in a single stage within the temperature range of 300–420°C. mdpi.com This stage involves the concurrent loss of the acetyl and propionyl groups from the cellulose backbone, along with the pyrolysis of the cellulose structure itself. mdpi.com Infrared spectroscopy of the pyrolysis residues of a related compound, cellulose β-chloropropionate, showed evidence of dehydration and the formation of compounds containing carbonyl (C=O) groups, indicating the chemical transformations occurring during decomposition. niscpr.res.in
Impact of Chemical Modification on Thermal Decomposition Behavior (e.g., Phosphorylation)
Chemical modification, particularly phosphorylation, has a profound impact on the thermal decomposition of cellulose propanoate, significantly enhancing its flame-retardant properties. kyoto-u.ac.jpresearchgate.netncsu.edu This modification alters the pyrolysis mechanism, promoting char formation over the generation of flammable volatile compounds. ncsu.edu
When phosphorylated cellulose propanoate is heated, the phosphoryl groups catalyze dehydration and desaturation reactions at temperatures much lower than those for unmodified cellulose. kyoto-u.ac.jp This process is believed to proceed via dephosphorylation, which creates an unsaturated C=C bond in the anhydroglucose unit. ncsu.edu This structural change inhibits the cleavage of the β(1→4) glycosidic linkage, a key step in the formation of flammable levoglucosan. ncsu.edu Consequently, the thermal degradation pathway is shifted towards the production of a stable carbonaceous char. kyoto-u.ac.jpncsu.edu
Thermogravimetric analysis (TGA) demonstrates these effects quantitatively. Under an inert nitrogen atmosphere, phosphorylated cellulose propanoate derivatives begin to degrade at lower temperatures (around 200–250°C) compared to unmodified cellulose propanoate (around 300°C). kyoto-u.ac.jp However, the char yield at high temperatures is significantly increased. kyoto-u.ac.jp The position of the phosphorylation is also critical; phosphorylation at the C6 hydroxyl group is notably more effective at imparting flame resistance during pyrolysis in air than phosphorylation at the C2 or C3 positions. kyoto-u.ac.jpresearchgate.net
| Sample | Atmosphere | Onset Decomposition Temp (Td) | Residual Weight at 700°C (%) |
|---|---|---|---|
| Unmodified CP | N2 | ~300°C | Low |
| Phosphorylated CP | N2 | ~200-250°C | Markedly Higher (Enhanced Char) |
| Unmodified CP | Air | - | ~6% |
| C6-O Phosphorylated CP | Air | - | ~10-16% |
| C2/C3-O Phosphorylated CP | Air | - | ~6% |
Polymer Physics and Solution Rheology of Cellulose Propanoate
Solution Behavior and Dissolution Mechanisms
The dissolution of cellulose (B213188) propanoate, like other cellulose esters, is a complex process influenced by the polymer's structure, the choice of solvent, and thermodynamic conditions. Understanding these factors is paramount for controlling the properties of resulting solutions and the materials derived from them.
The solubility of cellulose propanoate is highly dependent on the degree of substitution (DS) of the propionyl groups and the residual hydroxyl groups on the cellulose backbone. scirp.org The modification from cellulose to cellulose propanoate reduces the strong intra- and intermolecular hydrogen bonding present in the original cellulose, making it soluble in a range of organic solvents. scirp.orgmdpi.com However, the inherent crystallinity of cellulose can still pose a challenge to dissolution. mdpi.comrsc.org
Common solvents for cellulose propanoate include acetone, chloroform (B151607), and N,N-dimethylformamide (DMF). scirp.orgmdpi.comresearchgate.net The selection of a solvent is often a balance between achieving complete dissolution and obtaining desirable solution properties for a specific application, such as film casting or fiber spinning. mdpi.comgoogle.com For instance, a 10 wt% solution of cellulose acetate (B1210297) propionate (B1217596) in chloroform can be prepared by stirring at room temperature for 24 hours to achieve a homogenous solution for film preparation. mdpi.com
Recent advancements have explored novel solvent systems to improve efficiency and sustainability. One such system is a switchable solvent system based on dimethyl sulfoxide (B87167) (DMSO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and CO2. researchgate.net This system allows for the homogeneous synthesis of cellulose esters, including cellulose propanoate, under controlled conditions. researchgate.netkit.edu Optimization of reaction parameters such as temperature and reactant ratios in these systems is crucial for controlling the DS and the properties of the final polymer. researchgate.netkit.edu
The cooling dissolution method is another technique employed, particularly for high concentration solutions. google.com This process involves swelling the polymer in an organic solvent at room temperature, followed by cooling to temperatures as low as -110°C. google.com During cooling, the solvent permeates the swollen polymer, and subsequent warming allows for complete dissolution. google.com
The table below summarizes various solvent systems and their applications for cellulose propanoate and related cellulose esters.
Table 1: Solvent Systems for Cellulose Propanoate and Related Esters
| Polymer | Solvent System | Application/Observation | Reference |
|---|---|---|---|
| Cellulose Acetate Propionate (CAP) | Chloroform | Preparation of 10 wt% homogeneous solutions for film casting. | mdpi.com |
| Cellulose Acetate Propionate (CAP) | Acetone | Used as a solvent for gel synthesis. | scirp.org |
| Cellulose Acetate Propionate (CAP) | N,N-dimethylformamide (DMF) | Used in ternary phase behavior studies with water as a non-solvent. | researchgate.net |
| Cellulose | DMSO/DBU/CO2 | A switchable solvent system for the synthesis of cellulose esters, including cellulose propanoate. | researchgate.net |
| Cellulose Acetate Propionate (CAP) | Organic Solvents (General) | Cooling dissolution method for preparing solutions of 10-40 wt%. | google.com |
The thermodynamic phase behavior of cellulose propanoate solutions is often studied using ternary phase diagrams, which map the phase boundaries of a polymer/solvent/non-solvent system at a constant temperature and pressure. researchgate.netresearchgate.netdoitpoms.ac.uk These diagrams are crucial for understanding and controlling phase separation processes, which are fundamental to the formation of membranes, films, and particles. researchgate.netspringerprofessional.de
A typical ternary system for cellulose propanoate involves the polymer, a solvent like N,N-dimethylformamide (DMF), and a non-solvent such as water. researchgate.net The boundary between the one-phase (homogeneous solution) and two-phase (polymer-rich and polymer-lean phases) regions is known as the binodal curve or cloud point curve. researchgate.netresearchgate.net The cloud point is the point at which the solution becomes turbid upon the addition of a non-solvent, indicating the onset of phase separation. researchgate.net
Studies comparing cellulose acetate (CA), cellulose acetate propionate (CAP), and cellulose acetate butyrate (B1204436) (CAB) in a DMF/water system have shown that the area of the homogeneous region decreases as the hydrophobicity of the polymer increases (from CA to CAB). researchgate.net This indicates that less non-solvent (water) is required to induce phase separation for the more hydrophobic polymers. researchgate.net The cloud point curves for these systems can be determined experimentally by titrating the polymer solution with the non-solvent until turbidity is observed. researchgate.net
The position of the cloud point curve is influenced by factors such as the chemical structure of the polymer (e.g., side-chain length), polymer concentration, and temperature. researchgate.netkpi.ua For some polymer solutions, an upper critical solution temperature (UCST) is observed, below which the system is in a two-phase region. kpi.ua Understanding these phase diagrams allows for the tailored production of materials with specific morphologies and porosities. springerprofessional.de
The interaction between a polymer and a solvent can be quantified by the Flory-Huggins interaction parameter, χ. scirp.orgresearchgate.netfree.fr This parameter describes the Gibbs free energy of mixing and is a measure of the compatibility between the polymer and the solvent. A lower χ value (typically < 0.5) indicates good solubility, while a higher value suggests poorer solubility. kinampark.com
The Flory-Huggins theory can be extended to ternary systems to model and predict phase behavior, such as cloud point curves. researchgate.net For the water/DMF/cellulose ester systems, it has been found that as the hydrophobicity of the ester increases from cellulose acetate to cellulose acetate butyrate, the water/polymer interaction parameter (χwater/polymer) increases, while the solvent/polymer interaction parameter (χsolvent/polymer) decreases. researchgate.net This aligns with the observed decrease in the homogeneous region of the phase diagram for more hydrophobic polymers. researchgate.net
Inverse gas chromatography (IGC) is a powerful technique for determining the Flory-Huggins interaction parameter and other thermodynamic properties of polymer-solvent systems at infinite dilution. researchgate.nettandfonline.com This method has been used to study the interactions of various solutes with cellulose acetate propionate. researchgate.net
The table below presents a conceptual summary of the interaction parameters for cellulose esters in a ternary system.
Table 2: Polymer-Solvent Interaction Parameters in a Water/DMF/Cellulose Ester System
| Polymer | Hydrophobicity | Water/Polymer Interaction (χwater/polymer) | Solvent/Polymer Interaction (χsolvent/polymer) | Homogeneous Region Size | Reference |
|---|---|---|---|---|---|
| Cellulose Acetate (CA) | Lower | Lower | Higher | Larger | researchgate.net |
| Cellulose Acetate Propionate (CAP) | Intermediate | Intermediate | Intermediate | Intermediate | researchgate.net |
| Cellulose Acetate Butyrate (CAB) | Higher | Higher | Lower | Smaller | researchgate.net |
Thermodynamic Phase Behavior (e.g., Ternary Systems, Cloud Point Curves)
Intermolecular Interactions and Hydrogen Bonding Networks
Cellulose propanoate, due to the presence of residual hydroxyl groups and the carbonyl groups of the ester, can interact with water. scirp.orguc.pt However, compared to unmodified cellulose, the esterification significantly increases its hydrophobicity. researchgate.net The extent of water sorption is dependent on the degree of substitution (DS); a higher DS generally leads to lower water uptake. researchgate.net
Studies on the water sorption of cellulose acetate propionate (CAP) and cellulose acetate butyrate (CAB) membranes have shown that both materials exhibit similar water sorption behavior. uc.pt The presence of sorbed water can act as a plasticizer, affecting the mechanical properties of the material. mdpi.com Dynamic vapor sorption (DVS) is a common technique to study the water sorption and desorption isotherms of these polymers. researchgate.net Research on cellulose acetate has shown that it can exhibit hysteresis in its water sorption behavior, which is attributed to structural changes within the polymer matrix upon water absorption. researchgate.net Molecular dynamics simulations suggest that in cellulose esters, water molecules are screened by the side chains and primarily form hydrogen bonds with the carbonyl oxygens rather than the residual hydroxyl groups. researchgate.netresearchgate.net
The length of the alkyl side chains in cellulose esters has a profound effect on their physical properties, a phenomenon often referred to as an "internal plasticizer" effect. kit.edu As the side chain length increases from acetate (C2) to propionate (C3) and beyond, the intermolecular interactions between the cellulose backbones, primarily hydrogen bonding, are reduced. kit.edunih.gov This increased distance between polymer chains leads to greater backbone mobility. kit.edu
This effect manifests in several key property changes:
Glass Transition Temperature (Tg): The Tg generally decreases with increasing side chain length. For example, the Tg decreases from 203°C for cellulose acetate to 172°C for cellulose butyrate. kit.edu This is because the longer, bulkier side chains disrupt the packing of the polymer chains and screen the short-range hydrogen bonds, allowing for easier movement at lower temperatures. kit.edunih.govchalmers.se
Mechanical Properties: The reduction in intermolecular interactions also affects the mechanical strength. The Young's modulus of mixed cellulose esters was observed to decrease with increasing length of the second ester side chain. kit.edu
Moisture Barrier Properties: The hydrophobicity and moisture barrier properties are also influenced by the side chain length. Longer side chains generally lead to increased hydrophobicity and can improve moisture barrier properties up to an optimal chain length. acs.org
The table below summarizes the effect of increasing side chain length on the properties of cellulose esters.
Table 3: Influence of Side Chain Length on Cellulose Ester Properties
| Property | Effect of Increasing Side Chain Length | Underlying Mechanism | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Decreases | Internal plasticization; screening of hydrogen bonds, increased backbone mobility. | kit.edu |
| Young's Modulus | Decreases | Reduced inter- and intramolecular interactions between cellulose backbones. | kit.edu |
| Water Sorption | Decreases | Increased hydrophobicity and screening of polar groups by longer alkyl chains. | nih.govchalmers.se |
| Molecular Packing | Becomes less efficient | Steric hindrance from bulkier side chains prevents tight packing. | kit.edu |
Water-Polymer Interactions and Sorption Behavior
Rheological Characterization of Cellulose Propanoate Solutions and Melts
The rheological behavior of cellulose propanoate, a thermoplastic derivative of cellulose, is a critical aspect of its processing and application. azom.com As a polymer, its flow characteristics in both solution and molten states are complex, exhibiting non-Newtonian and viscoelastic properties that are dependent on molecular weight, degree of substitution, concentration, temperature, and the specific solvent or plasticizer used. nagase.com
Viscoelastic Properties in Solution
The viscoelasticity of cellulose propanoate in solution is characterized by its dual solid-like (elastic) and liquid-like (viscous) response to deformation. This behavior is typically investigated using dynamic oscillatory shear measurements, which provide insights into the material's internal structure and relaxation dynamics. The key parameters measured are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.
Systematic studies on cellulose acylates, including cellulose propanoate, have revealed distinct relaxation processes at different temperatures. kyoto-u.ac.jp These processes, often labeled α, β, and γ, correspond to different modes of molecular motion. The α-relaxation, occurring at the highest temperature, is associated with the micro-Brownian motion of the main polymer chain and is linked to the glass transition temperature (Tg). kyoto-u.ac.jp Below Tg, other relaxations occur due to localized movements, such as the motion of the propanoate side chains (β-process) or the motion of two methylene (B1212753) groups (γ'-process), which is specifically observed for cellulose propionate. kyoto-u.ac.jp A rise in the dynamic modulus (E') above the glass transition temperature has been noted for cellulose propionate, suggesting a tendency for stress-induced crystallization. kyoto-u.ac.jp
In solution, the viscoelastic response is highly dependent on the polymer concentration and the nature of the solvent. For instance, solutions of cellulose derivatives in ionic liquids exhibit classical polymer solution behavior. dlr.dersc.org At low frequencies, the loss modulus (G'') is typically greater than the storage modulus (G'), indicating predominantly viscous behavior. As the frequency increases, a crossover point may be reached where G' becomes greater than G'', signifying a transition to more elastic behavior. This crossover point is a characteristic feature of polymer solutions and is related to the relaxation time of the polymer chains. For un-entangled viscoelastic polymer solutions, it is common to see G'' greater than G' over a wide range of frequencies. dlr.de
The study of hydroxypropyl cellulose (HPC) esters, including the propanoate derivative, which form thermotropic cholesteric liquid crystals, shows a complex relationship between the liquid crystalline structure and the rheological properties. mdpi.com The linear viscoelastic behavior is influenced by the orientation of the liquid crystal domains. mdpi.com Master curves constructed from frequency-dependent measurements of G' and G'' at different temperatures reveal relaxation processes attributed to the motion of the cholesteric liquid crystal helical axis. mdpi.com
The table below summarizes typical viscoelastic findings for cellulose propanoate and related derivatives.
| Parameter | Observation | Significance | Source |
|---|---|---|---|
| α-Relaxation | Associated with micro-Brownian motion of the main chain. | Defines the glass transition temperature (Tg). | kyoto-u.ac.jp |
| β-Relaxation | Attributed to the motion of the propionate side chain. | Indicates localized chain mobility below Tg. | kyoto-u.ac.jp |
| γ'-Relaxation | Detected in propionate below -150°C; attributed to motion of two methylene groups. | Specific localized motion for the propionate ester. | kyoto-u.ac.jp |
| G', G'' vs. Frequency (ω) | In HPC-propanoate liquid crystals, relaxation peaks appear around 102 rad/s. | Suggests motion related to the cholesteric liquid crystal (CLC) helical axis. | mdpi.com |
| Crystallization | A rise in dynamic modulus (E') with temperature above Tg is observed. | Indicates the development of a stress-supporting crystalline structure. | kyoto-u.ac.jp |
Melt Processability and Rheological Behavior (e.g., Twin-Screw Extrusion)
Cellulose propanoate is a melt-processable thermoplastic, a key advantage over unmodified cellulose. azom.comnih.gov Its melt rheology is crucial for optimizing processing techniques like extrusion and injection molding. The melt viscosity of cellulosic polymers is highly dependent on shear rate and temperature, typically exhibiting shear-thinning behavior where viscosity decreases as the shear rate increases. researchgate.netmdpi.com This property is advantageous for processing, as it allows the material to flow more easily through extruder dies and molds at high processing speeds.
Twin-screw extrusion is a common method for compounding and processing cellulose propanoate, often as part of a composite material. uni-bayreuth.de During extrusion, the material is subjected to high shear and temperature, which melts the polymer and mixes it with any additives. The processing window for cellulose propanoate is constrained by its melting temperature and its degradation temperature. Processing temperatures for a composite containing cellulose acetate propionate in a twin-screw extruder have been reported with zones ranging from 80°C to 205°C, with slightly higher melt temperatures of 220°C being favorable for uniform filament extrusion. uni-bayreuth.de
The melt flow index (MFI) is a single-point measurement often used in industry to characterize the melt flowability of a thermoplastic. researchgate.net While it doesn't provide the full picture of rheological behavior, it is a useful quality control parameter. Data on the melt viscosity over a wide range of shear rates and temperatures are necessary for accurate process design. researchgate.netpageplace.de It has been shown that master curves can be constructed for cellulosic resins, allowing the estimation of viscosity versus shear rate flow curves from the MFI and the glass transition temperature. researchgate.net
In the molten state, cellulose acetate propionate can also exhibit significant strain hardening in transient elongational viscosity. researchgate.net This behavior, where the elongational viscosity increases at high strain rates, is beneficial for processes that involve stretching the melt, such as film blowing and thermoforming, as it enhances melt strength and stability.
The table below presents data related to the melt processing of cellulose propanoate and similar cellulosic esters.
| Processing Method | Parameter | Value/Observation | Source |
|---|---|---|---|
| Twin-Screw Extrusion | Extruder Zone Temperatures | 80°C to 205°C | uni-bayreuth.de |
| Twin-Screw Extrusion | Screw Speed | 100 rpm | uni-bayreuth.de |
| Filament Extrusion | Favorable Melt Temperature | 220°C | uni-bayreuth.de |
| Melt Flow Index (MFI) | Test Condition (Temp/Load) | 210°C / 2.16 kg | researchgate.net |
| Melt Flow Index (MFI) | Shear Rate Range (s-1) | 30 - 500 | researchgate.net |
| Elongational Flow | Behavior of neat CAP | Marked strain hardening in transient elongational viscosity. | researchgate.net |
Advanced Materials Engineering with Cellulose Propanoate
Film and Membrane Fabrication Technologies
Cellulose (B213188) propanoate, a cellulose ester, is a versatile biopolymer for the fabrication of advanced films and membranes. Its unique properties, such as biodegradability and solubility in various organic solvents, make it a suitable material for a range of fabrication techniques.
Phase Inversion Techniques for Porous Cellulose Propanoate Membranes
Phase inversion is a prominent method for creating porous membranes from cellulose propanoate. researchgate.netmdpi.com This process involves the controlled transformation of a homogeneous polymer solution into a solid, porous film. mdpi.com The most common approach is non-solvent induced phase separation (NIPS), where a cast film of the cellulose propanoate solution is immersed in a coagulation bath containing a non-solvent. mdpi.commembranejournal.or.kr This induces a rapid exchange between the solvent and non-solvent, causing the polymer to precipitate and form a porous structure. mdpi.com
The final morphology of the membrane is a result of the interplay between thermodynamics and the kinetics of this solvent/non-solvent exchange. mdpi.com Factors such as the composition of the polymer solution, the choice of solvent and non-solvent, and the temperature of the coagulation bath all play a critical role in determining the membrane's final characteristics. researchgate.netmdpi.com For instance, studies have shown that varying the concentration of cellulose acetate (B1210297) propanoate (CAP) in the casting solution directly impacts the resulting membrane's porosity. researchgate.netiaescore.com
One study investigated the creation of CAP membranes using the phase inversion method with varying concentrations of CAP (13, 14, and 15 wt%) and the addition of polyethylene (B3416737) glycol (PEG) as a pore-forming agent. researchgate.netiaescore.com The results indicated that a lower concentration of CAP (13 wt%) resulted in a membrane with higher porosity and a greater number of macropores. researchgate.netiaescore.com Conversely, higher concentrations led to membranes with more uniform pore distribution and fewer macropores. researchgate.netiaescore.com
Melt Extrusion and Casting Methods for Cellulose Propanoate Films
Melt extrusion and casting are alternative, solvent-free methods for producing cellulose propanoate films. This technique is particularly advantageous due to growing environmental concerns about the use of conventional solvents in film casting. google.comgoogle.com The process involves melting a cellulose propanoate polymer, often compounded with a plasticizer like a non-volatile phosphoric acid ester, and then extruding the molten polymer through a die onto a cooling surface to form a solid film. google.comgoogle.com
The success of this method hinges on the thermal properties of the cellulose ester. Cellulose propanoate can be engineered to have a melting point sufficiently below its decomposition temperature, making it suitable for melt processing. google.comgoogle.com Key parameters in the melt extrusion process include the extrusion melt temperature, which typically ranges from 230°C to 250°C, and the temperature of the cooling surface, which is carefully controlled to ensure proper film formation and release. google.comgoogle.com
Following extrusion, the films can be biaxially oriented by stretching them at elevated temperatures (130°C to 200°C). google.comgoogle.com This orientation process enhances the film's mechanical properties, such as its elastic modulus, and improves its surface smoothness and optical clarity. google.com
Control of Porosity and Morphology in Membrane Structures
The ability to precisely control the porosity and morphology of cellulose propanoate membranes is crucial for tailoring their performance in specific applications. In phase inversion processes, several factors can be manipulated to achieve the desired membrane structure. nih.gov
Polymer Concentration: As previously mentioned, the concentration of cellulose propanoate in the casting solution is a primary determinant of porosity. researchgate.netiaescore.com Lower polymer concentrations generally lead to the formation of large, finger-like macrovoids in the membrane's substructure, resulting in higher flux but potentially lower rejection capabilities. acs.org Higher concentrations tend to produce a denser, sponge-like morphology with smaller pores, leading to lower flux but higher solute rejection. researchgate.netiaescore.comacs.org
Additives: The addition of pore-forming agents, such as polyethylene glycol (PEG) or lithium chloride (LiCl), to the casting solution is a common strategy to enhance porosity and influence the membrane structure. researchgate.netmembranejournal.or.kr These additives can accelerate the phase inversion process and create a more interconnected pore network. membranejournal.or.kr
Coagulation Bath Conditions: The composition and temperature of the non-solvent bath also significantly impact membrane morphology. mdpi.com A "stronger" non-solvent will induce faster precipitation, often leading to a more porous, asymmetric structure. The temperature of the bath can affect the diffusion rates of the solvent and non-solvent, thereby influencing the kinetics of phase separation.
Evaporation Step: In some fabrication processes, a controlled evaporation step is introduced before immersing the cast film into the coagulation bath. This allows for the formation of a dense, selective skin layer on the membrane surface, which is critical for separation applications. The duration of this evaporation period is a key parameter in controlling the thickness and properties of this skin layer.
The morphology of the membrane's surface and sub-layer plays a crucial role in its performance. acs.orgresearchgate.net For instance, in thin-film composite membranes, a substrate with larger pores can facilitate the formation of a rougher, more compact polyamide selective layer, while smaller substrate pores tend to result in a smoother, less dense layer. acs.orgresearchgate.net
| CAP Concentration (wt%) | Observed Porosity | Pore Characteristics | Reference |
|---|---|---|---|
| 13 | Higher | More macropores | researchgate.net, iaescore.com |
| 14 | Lower | More uniform pores, fewer macropores | researchgate.net, iaescore.com |
| 15 | Lower | More uniform pores, fewer macropores | researchgate.net, iaescore.com |
Surface Modification for Enhanced Film/Membrane Performance (e.g., Reactive Ionic Liquids, Surface Treatment)
Surface modification techniques are employed to enhance the performance of cellulose propanoate films and membranes by altering their surface properties, such as hydrophilicity, charge, and resistance to fouling. mdpi.comnih.gov
One innovative approach involves the use of reactive ionic liquids (RILs) . mdpi.comresearchgate.net RILs can be chemically immobilized onto the cellulose propanoate backbone through reactions like transesterification. researchgate.net This method has been used to incorporate imidazolium-based ionic liquids into CAP-based membranes. mdpi.com The incorporation of these RILs can influence the film's morphology by increasing surface roughness and can also affect its thermal stability and transport properties. researchgate.net Research has shown that the type and amount of the ionic liquid in the CAP matrix significantly influence the water permeation properties of the resulting hybrid materials. researchgate.net
Other surface modification strategies include:
Plasma-induced grafting: This technique can be used to impart hydrophobicity to cellulose films by grafting molecules like oleic acid onto the surface. nih.gov
Chemical treatments: The surface of cellulose-based membranes can be modified using coupling agents or through oxidation. osf.io For example, periodate (B1199274) oxidation can introduce aldehyde groups on the membrane surface, which can then be further reacted to introduce new functionalities. osf.io
Surface coating: Applying a thin coating of another material can alter the surface properties. nih.gov
These modifications are crucial for applications where surface interactions are critical, such as in preventing membrane fouling in water treatment processes or controlling adhesion in packaging films. mdpi.comnih.gov
Thin-Film Composite (TFC) Membrane Fabrication
Thin-film composite (TFC) membranes consist of a very thin, selective layer supported by a more porous substrate. wikipedia.org This design allows for high water flux and high solute rejection, making TFC membranes a standard for applications like reverse osmosis and forward osmosis. mdpi.comwikipedia.org
Cellulose propanoate can be utilized as a hydrophilic substrate material for the fabrication of TFC membranes. acs.orgresearchgate.net The process typically involves first creating a porous cellulose propanoate support membrane via phase inversion. acs.orgresearchgate.net Subsequently, a thin, selective polyamide layer is formed on top of this support through interfacial polymerization. vjs.ac.vn This involves immersing the CAP substrate in an aqueous solution of an amine monomer (like m-phenylenediamine) and then contacting it with a solution of an acyl chloride monomer (like trimesoyl chloride) in an organic solvent. vjs.ac.vn
The properties of the cellulose propanoate substrate, particularly its surface pore size and morphology, have a significant impact on the formation and performance of the polyamide selective layer. acs.orgresearchgate.net Studies have shown that hydrophilic CAP substrates can be used to create TFC membranes with high water fluxes and low reverse solute fluxes, which are desirable for forward osmosis applications. acs.orgresearchgate.net The research indicates that a finger-like morphology in the substrate is not essential for high performance; rather, the surface and skin morphology of the substrate are the dominant factors. acs.orgresearchgate.net
Composite and Nanocomposite Systems Utilizing Cellulose Propanoate
To enhance the properties of cellulose propanoate, it can be incorporated into composite and nanocomposite systems. This involves blending the polymer with other materials, such as natural fibers or nanoparticles, to create materials with improved mechanical, thermal, or barrier properties. mdpi.comnih.gov
In the development of biocomposites , cellulose propanoate can serve as a biodegradable polymer matrix. mdpi.com Natural fibers, acting as biofillers, can be melt-mixed with the plasticized cellulose propanoate. mdpi.com To improve the compatibility and interfacial bonding between the hydrophilic natural fibers and the polymer matrix, the fibers are often pre-treated, for example, through an alkali or enzymatic refining process. mdpi.com The resulting biocomposites can exhibit enhanced mechanical strength, including improved tensile and flexural strength, and controllable crystallinity and elasticity. mdpi.com The improved interfacial adhesion between the fiber and the matrix is key to achieving these enhanced properties. mdpi.com
Nanocomposites involve the dispersion of nano-sized fillers within the cellulose propanoate matrix. researchgate.net Nanocellulose, in forms such as cellulose nanocrystals (CNCs) or nanofibrillated cellulose (NFC), is a particularly promising nanofiller due to its renewable nature and exceptional mechanical properties. nih.govscirp.org The high surface area and aspect ratio of nanocellulose can lead to significant improvements in the properties of the composite material, even at low filler concentrations. nih.gov
Cellulose Propanoate as a Polymer Matrix Material
Cellulose propanoate serves as an innovative and effective polymer matrix material, particularly in the development of advanced composites. nih.gov It is a thermoplastic polymer derived from the reaction of cellulose with propanoic acid. azom.com One of the key advantages of using CP as a matrix is its potential for enhanced thermal stability compared to other cellulose esters like cellulose acetate (CA). nih.gov
Studies have shown that composite membranes using a CP matrix exhibit superior thermal and mechanical properties. For instance, CP/glycerin composite membranes demonstrated a melting temperature (Tm) of 188.4 °C, indicating heightened stability at elevated temperatures. nih.gov These membranes also show improved mechanical strength, with gas permeance initiating at 2.5 bar, significantly higher than that of cellulose acetate-based equivalents. This robustness is achieved without inducing crystallinity, allowing the material to retain its transparency.
The inherent properties of cellulose propanoate, such as being stiffer and having lower plasticizer migration compared to cellulose acetate butyrate (B1204436), make it a suitable candidate for various applications. azom.com These include spectacle frames, tool handles, and protective covers where a combination of low weight, optical clarity, and mechanical integrity is desired. azom.com The modification of CP, for example with glycerin, can induce plasticization, which facilitates controlled pore formation under pressure, leading to microporous structures essential for applications like battery separators. nih.gov
Interactive Table: Properties of Cellulose Propanoate (CP) as a Polymer Matrix
| Property | Description | Source(s) |
|---|---|---|
| Polymer Type | Thermoplastic | azom.com |
| Origin | Organic ester derived from cellulose and propanoic acid | azom.com |
| Thermal Stability | Superior to Cellulose Acetate (CA); Melting temperature (Tm) of CP/glycerin composite is 188.4°C. | nih.gov |
| Mechanical Strength | Enhanced strength; CP/1,2,3-propanetriol membranes show permeability starting at 2.5 bar. | |
| Optical Properties | Can remain transparent even with enhanced mechanical properties. | azom.com |
| Stiffness | Stiffer than cellulose acetate or cellulose acetate butyrate. | azom.com |
| Plasticizer Migration | Relatively lower than cellulose acetate or cellulose acetate butyrate. | azom.com |
Reinforcement with Natural Fibers and Biofillers
The performance of cellulose propanoate as a matrix is significantly enhanced through reinforcement with natural fibers and biofillers, creating eco-friendly biocomposites. mdpi.comnih.gov Natural fibers such as flax, kenaf, and ramie are utilized to improve the mechanical properties of the resulting composites. mdpi.comresearchgate.netipme.ru
A key challenge in creating these composites is ensuring strong interfacial bonding between the hydrophilic natural fibers and the polymer matrix. mdpi.comnih.gov To address this, fibers are often pre-treated. For example, kenaf fibers can be surface-treated through a refining process with alkali and natural enzymes to remove impurities like hemicellulose and lignin, thereby increasing the cellulose content and improving compatibility with the cellulose-based matrix. mdpi.com This treatment improves the interfacial adhesion, leading to better mechanical performance. mdpi.comnih.gov
Research has demonstrated that incorporating surface-treated natural fibers into a cellulose acetate propionate (B1217596) matrix leads to increased tensile and flexural strength. mdpi.com For example, modifying the CP matrix to reduce its glass transition temperature and melt viscosity allows for better impregnation of flax fibers, resulting in composites with approximately 10% higher stiffness and 20% greater strength compared to those with an unmodified CP matrix. researchgate.net The impact properties of these composites were also found to increase by up to 28%. researchgate.net Blends of epoxidized natural rubber (ENR) and cellulose propanoate (CP) have also been reinforced with cellulose fibers (CFs), showing that the addition of CFs can increase tensile strength by up to 60%. csic.es
Interactive Table: Effects of Natural Fiber Reinforcement on Cellulose Propanoate Composites
| Reinforcement Fiber | Matrix Modification/Fiber Treatment | Improvement in Mechanical Properties | Source(s) |
|---|---|---|---|
| Flax Fibers | Modified CP matrix (reduced Tg and viscosity) | ~10% increase in stiffness, ~20% increase in strength, up to 28% increase in impact properties. | researchgate.net |
| Kenaf Fibers | Surface treatment with alkali and enzymes | Increased tensile and flexural strength due to improved interfacial bonding. | mdpi.com |
| Cellulose Fibers | Blended with Epoxidized Natural Rubber (ENR) and CP | Up to 60% increase in tensile strength. | csic.es |
Integration with Inorganic Nanoparticles (e.g., Magnetite, Silica)
The functional properties of cellulose propanoate can be further expanded by integrating inorganic nanoparticles, such as magnetite (Fe₃O₄) and silica (B1680970) (SiO₂), into the polymer matrix. This creates hybrid materials with novel characteristics, including magnetic responsiveness and enhanced stability.
Magnetite nanoparticles are particularly interesting due to their magnetic properties. nih.gov However, they have a tendency to aggregate, which can reduce their effectiveness. nih.gov Dispersing them within a cellulose-based matrix like a cellulose aerogel can prevent this aggregation and improve their functional performance in applications such as environmental remediation. nih.gov While direct studies on magnetite in a pure CP matrix are limited, research on other cellulose derivatives provides strong evidence for the feasibility and benefits of such integration. For instance, magneto-responsive materials have been created using cellulose nanocrystals (CNCs) as a support for cobalt-iron oxide nanoparticles, demonstrating the potential for creating magnetic cellulose-based composites. researchgate.net Coating magnetite nanoparticles with polymers or silica is a common strategy to ensure their stability and facilitate their dispersion in a polymer matrix. nih.gov
Silica nanoparticles are another key inorganic filler. Coating magnetite nanoparticles with a silica shell, often achieved through the Stöber process using precursors like tetraethoxysilane (TEOS), enhances their colloidal stability and reduces potential toxicity. nih.gov The presence of a silica layer provides functional groups on the nanoparticle surface that can interact with the polymer matrix. mdpi.com This approach has been successfully applied in creating organic-inorganic hybrid nanocomposites from modified cellulose acetate propionate, where a silica network is formed in situ within the polymer matrix via a sol-gel process. researchgate.netresearchgate.net
Interfacial Adhesion and Dispersion Mechanisms in Composites
In composites reinforced with natural fibers, achieving good adhesion can be challenging due to the inherent chemical incompatibility between the often hydrophilic fibers and the more hydrophobic polymer matrix. Surface treatments of the fibers are a common strategy to overcome this. For example, alkali treatment of kenaf fibers removes surface impurities and increases surface roughness, which can improve mechanical bonding and compatibility with a cellulose acetate propionate matrix. mdpi.comrsc.org This enhanced interaction leads to improved stress transfer from the matrix to the fibers, resulting in higher tensile and flexural strength. mdpi.com
For carbon fiber reinforced cellulose propanoate composites, the interface can be engineered to improve adhesion. One approach involves covalently binding cellulose propionate to the carbon fiber surface. nih.gov This has been achieved via a tosylated derivative of CP reacting with amino functions grafted onto the fiber surface, leading to a significant increase in interfacial shear strength (IFSS). nih.govscirp.org Another strategy involves tailoring the surface chemistry of the carbon fiber with molecules that can form secondary interactions, such as hydrogen bonds, with the CP matrix. nih.govscirp.org
The dispersion of nanofillers, such as cellulose nanocrystals (CNCs), within a polymer matrix is also crucial. Good dispersion is necessary to realize the full potential of the reinforcement. researchgate.net In all-cellulose composites, where CNCs are dispersed in a cellulose acetate matrix (a close relative of CP), the process involves careful selection of solvents to create a stable precursor dispersion before techniques like electrospinning are used to form composite fibers. researchgate.net The goal is to prevent agglomeration and ensure a homogeneous distribution of the nanofiller throughout the matrix. grafiati.com
Organic-Inorganic Hybrid Nanocomposites via Sol-Gel Process
The sol-gel process provides a versatile route to synthesize organic-inorganic hybrid nanocomposites, combining the properties of both material classes at a nanoscopic level. researchgate.net This method has been successfully applied to create novel materials from modified cellulose acetate propionate (MCAP). researchgate.netkyoto-u.ac.jp
The process typically involves the in situ formation of an inorganic network within the organic polymer matrix. researchgate.net For cellulose propanoate-based hybrids, this is often achieved through the hydrolysis and condensation of a metal alkoxide precursor, most commonly tetraethoxysilane (TEOS), which is a precursor for silica (SiO₂). researchgate.netresearchgate.net The reaction is carried out in the presence of the dissolved cellulose polymer under acidic catalysis at ambient temperatures. researchgate.netkyoto-u.ac.jp
Characterization using techniques like infrared spectroscopy (IR) and solid-state 29Si NMR has confirmed that the organic (polymer) and inorganic (silica) phases are linked through covalent bonds. researchgate.net This strong bonding between the phases is crucial for the material's integrity and performance. The amount of the inorganic component incorporated into the hybrid can be controlled by varying the concentration of the TEOS precursor. researchgate.net The resulting nanocomposites can exhibit properties such as good transparency and enhanced thermal stability, with the degree of dispersion of the inorganic phase being a key factor in their final characteristics. researchgate.netresearchgate.net
Interactive Table: Synthesis of Modified Cellulose Acetate Propionate (MCAP) Nanocomposites
| Parameter | Description | Source(s) |
|---|---|---|
| Synthesis Method | Sol-gel reaction | researchgate.netkyoto-u.ac.jp |
| Organic Phase | Modified Cellulose Acetate Propionate (MCAP) | researchgate.net |
| Inorganic Precursor | Tetraethoxysilane (TEOS) | researchgate.netresearchgate.net |
| Process Condition | Ambient temperature, acid catalysis | researchgate.netkyoto-u.ac.jp |
| Bonding | Covalent bonds between organic and inorganic phases | researchgate.net |
| Controllable Factor | Concentration of TEOS to vary inorganic content | researchgate.net |
Functional Material Design and Performance Engineering
Beyond structural reinforcement, cellulose propanoate can be engineered to possess specific functional properties, such as flame retardancy. This involves targeted chemical modifications to alter the material's behavior in response to external stimuli like heat.
Development of Thermoplastic Flame Retardant Cellulose Propanoate Materials
While cellulosic materials are inherently flammable, cellulose propanoate can be chemically modified to create thermoplastic materials with significant flame retardant properties. rsc.orgresearchgate.net A primary strategy for imparting flame retardancy is through phosphorylation, which involves introducing phosphorus-containing groups into the cellulose propanoate structure. rsc.orgnii.ac.jp
The mechanism of flame retardancy in phosphorylated cellulose is attributed to the ability of phosphoric acid to act as an acid catalyst during pyrolysis. rsc.org It promotes the dehydration of the polysaccharide molecules, leading to increased char formation. This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds. rsc.org
Research has shown that the effectiveness of phosphorylation depends on which hydroxyl groups on the anhydroglucose (B10753087) unit of the cellulose are substituted. Specifically, phosphorylation at the primary C6 hydroxyl group (C6-O) is found to be noticeably more effective at preventing weight loss during pyrolysis compared to phosphorylation at the C2 and C3 positions. nii.ac.jp By synthesizing cellulose propanoate derivatives where groups like dimethyl phosphate (B84403), dimethyl thiophosphate, or diethyl phosphate are introduced into the residual hydroxyl positions, researchers can create materials with a clear glass transition temperature (Tg) that is considerably lower than the onset temperature of thermal degradation. rsc.orgnii.ac.jp This allows the material to be processed as a thermoplastic while possessing flame-resistant characteristics. rsc.org This approach makes it possible to design thermoplastic flame-retardant materials based on cellulose by controlling the distribution of the phosphoryl and propionyl groups. rsc.orgnii.ac.jp
Phase Change Materials Based on Cellulose Propanoate Grafting
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage applications. Cellulose propanoate is utilized as a structural backbone in the design of novel solid-solid PCMs. Through graft copolymerization, flexible polymer chains that act as the phase change component, such as Poly(ethylene glycol) (PEG), are chemically bonded onto the cellulose propanoate skeleton. researchgate.netgncl.cn
This grafting technique creates a stable, form-stable PCM where the cellulose propanoate matrix prevents the leakage of the molten phase change component. mdpi.com The process involves reacting the hydroxyl groups on the cellulose propanoate with a suitable crosslinking agent, like Toluene diisocyanate (TDI), which then allows for the attachment of the PEG chains. gncl.cn The resulting copolymer exhibits a crystalline structure that can absorb and release heat reversibly. researchgate.net
Research has shown that the properties of these PCMs can be tuned by controlling the length and density of the grafted chains. For instance, a study on cellulose-graft-poly(ε-caprolactone) (PCL) copolymers, a similar biodegradable polyester, demonstrated that the melting temperature and latent heat of the phase transition could be precisely controlled. mdpi.com The thermal characteristics of these grafted copolymers are critical for their application in thermal energy storage.
Table 1: Thermal Properties of Cellulose-Grafted Phase Change Materials
| Grafted Polymer | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Application |
| Poly(ethylene glycol) (PEG) | ~30.6 | ~123.4 | Cooling Applications |
| Poly(ε-caprolactone) (PCL) | ~51.3 | ~61 | Thermal Regulation |
Data synthesized from studies on cellulose derivative-grafted PCMs. mdpi.com
Design of Biocompatible Scaffolds for Advanced Applications
In the field of tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. frontiersin.orgijcce.ac.ir Cellulose propanoate, often in combination with other materials, is being explored for creating biocompatible scaffolds due to its biodegradability and tunable mechanical properties. ontosight.ainih.gov
A notable example is the development of a fully bio-based scaffold composed of cellulose nanowhiskers (CNWs) embedded within a cellulose acetate propionate (CAP) matrix for vascular tissue engineering. nih.gov This design leverages the exceptional strength and rigidity of CNWs to reinforce the CAP matrix. The resulting fibrous and porous microstructure mimics the native extracellular matrix of a human blood vessel, providing the necessary mechanical stability to withstand physiological pressures. nih.gov
The fabrication process involves dispersing the CNWs in a solvent before incorporating them into the CAP matrix. nih.gov This method ensures a uniform distribution of the reinforcing nanowhiskers, leading to significantly improved mechanical properties even at low filler concentrations. Research has demonstrated that adding just 3.0 wt% of CNWs can nearly double the strength and directional rigidity of the scaffold. nih.gov The biocompatibility of cellulose-based materials ensures that these scaffolds promote cellular activities and the development of new tissue. ijcce.ac.irnih.govresearchgate.net
Table 2: Mechanical Properties of Cellulose Acetate Propionate (CAP) Scaffolds Reinforced with Cellulose Nanowhiskers (CNWs)
| CNW Content (wt%) | Reinforcement Effect | Potential Application |
| 0.2 | Significant increase in strength and directional rigidity | Soft tissue engineering |
| 3.0 | Nearly double the strength and rigidity of the base matrix | Vascular grafts |
Data based on research findings for CNW-reinforced CAP scaffolds. nih.gov
Coatings and Ink Formulations
Cellulose propanoate, particularly in the form of cellulose acetate propionate (CAP), is a key binder in high-performance coatings and printing ink formulations. chempoint.comeastman.comnagase.com Its properties, such as high solubility in common ink solvents, fast solvent release, and excellent film-forming capabilities, make it highly adaptable for these applications. eastman.com
In the printing industry, CAP is favored for its ability to produce clear, colorless, and low-odor films, which is particularly important for food packaging applications. chempoint.com It improves block resistance, adhesion, and provides non-yellowing characteristics to overprint varnishes and inks. chempoint.com Different grades of CAP are available, offering a range of viscosities and hydroxyl content, which allows formulators to tailor the properties of the final product. eastman.comeastman.com For example, grades with higher hydroxyl content are soluble in alcohol and water mixtures, making them suitable for flexographic inks. chempoint.com
The hardness and grease resistance of films formed from CAP are superior to many other film-formers. eastman.com It is compatible with a variety of other resins used in printing inks, allowing for versatile formulations. eastman.comturkchem.net
Table 3: Properties and Applications of Cellulose Acetate Propionate (CAP) in Inks and Coatings
| Property | Benefit in Formulation | Typical Application |
| Wide solubility | Compatible with various ink solvents | Gravure and flexographic printing inks eastman.comnagase.com |
| Fast solvent release | Increased production speeds, excellent antiblocking | Overprint varnishes chempoint.comeastman.com |
| High melting point | Grease resistance, durability | Food packaging coatings chempoint.com |
| Low odor | Suitable for sensitive applications | Inks for packaging chempoint.com |
| Hardness | Scratch and abrasion resistance | Nail lacquer topcoats eastman.comeastman.com |
Adsorbent Materials for Environmental Remediation
The functional groups present in cellulose derivatives can be modified to create effective adsorbent materials for environmental remediation. frontiersin.orgdiva-portal.org Cellulose propanoate-based materials can be engineered to capture pollutants such as heavy metal ions and organic compounds from wastewater. The inherent hydroxyl and ester groups on the cellulose propanoate backbone can act as active sites for adsorption or can be further functionalized to enhance selectivity and capacity. frontiersin.org
The modification of cellulose-based materials, for instance by introducing carboxyl and amino groups, creates numerous active sites for the adsorption of heavy metal ions. mdpi.com Research on various cellulose-based adsorbents has demonstrated high efficiency in removing toxic metals like lead, cadmium, copper, and chromium from aqueous solutions. frontiersin.orgmdpi.com For example, composite nanofibers containing cellulose acetate have shown excellent potential as reusable adsorbents for oil spill cleanup. researchgate.net
The effectiveness of these materials lies in their high surface area and porous structure, which allows for efficient contact with the contaminated water. mdpi.commdpi.com The adsorption process is often rapid, with studies showing significant removal of pollutants within a short contact time. researchgate.net The biodegradability and renewability of cellulose make these adsorbents an environmentally friendly alternative to conventional materials. mdpi.com
Table 4: Performance of Cellulose-Based Adsorbents for Pollutant Removal
| Pollutant | Adsorbent Type | Maximum Adsorption Capacity | Reference Finding |
| Copper (Cu²⁺) | Modified Cellulose Nanocomposite | 12.12 mg/g | High efficiency in a short contact time. researchgate.net |
| Lead (Pb²⁺) | Modified Cellulose Nanocrystal Aerogel | 1.026 mg/g | Excellent performance in heavy metal removal. mdpi.com |
| Heavy Machine Oil | Cellulose Acetate Composite Nanofiber | 18.3 g/g | High affinity for oil removal from water. researchgate.net |
Components for Microelectromechanical Systems (MEMS) and Microsensors
Microelectromechanical systems (MEMS) are microscopic devices that integrate mechanical and electrical components. jku.at Traditionally made from silicon, there is a growing interest in using renewable and biodegradable materials like cellulose for MEMS fabrication to create greener and more cost-effective devices. auburn.edutechnologypublisher.com Cellulose derivatives, with their tunable mechanical and physical properties, are promising candidates for this new generation of MEMS. nih.gov
Cellulose-based materials offer several advantages over silicon, including lower processing temperatures, the use of milder chemicals, and inherent biocompatibility, which is crucial for biomedical applications like point-of-care diagnostics. auburn.edutechnologypublisher.com The anisotropic (directionally dependent) properties of some cellulose materials can be leveraged for applications in resonance systems and optical switches. auburn.edu
While research has often focused on cellulose nanocrystals (CNCs), the principles can be extended to derivatives like cellulose propanoate. auburn.edu The ability to form thin, robust films and its compatibility with fabrication techniques like lithography and wet etching make it a suitable material for creating MEMS structures such as sensors, actuators, and microfluidic channels. technologypublisher.comresearchgate.net These organic-based MEMS have significant potential for unique medical and life science applications due to the ease of biological functionalization. auburn.edu Microsensors built from these materials are being explored for detecting changes in various environments. jku.atthe-eye.eu
Thermotropic Cholesteric Polymers
Certain derivatives of cellulose, including cellulose propanoate, can form thermotropic cholesteric liquid crystal (CLC) phases. globalauthorid.comnih.gov These materials exhibit unique optical properties, most notably the selective reflection of circularly polarized light of a specific wavelength, which changes with temperature. mdpi.com This behavior arises from the helical arrangement of the polymer chains in the liquid crystalline state.
Specifically, the propanoate ester of (2-hydroxypropyl)cellulose has been identified as a thermotropic cholesteric polymer that reflects visible light at ambient temperatures. globalauthorid.comtandfonline.comcapes.gov.br By modifying the side chains of the cellulose derivative, for example, by introducing propionyl esters, the temperature at which the CLC phase forms and the wavelength of the reflected light can be controlled. nih.govmdpi.com
These properties make cellulose propanoate-based CLCs highly attractive for applications in photonic devices, such as tunable color filters, reflectors, and temperature sensors. mdpi.com The ability to create a stable, crosslinked cholesteric film by exposing the mesophase to UV light further expands their utility, allowing for the fabrication of solid optical components. tandfonline.comcapes.gov.br
Table 5: Cholesteric Phase Properties of Hydroxypropyl Cellulose (HPC) Derivatives
| Side Chain | Phase Transition Temperature | Reflected Light | Potential Application |
| Propionyl | Ambient to 60°C | Visible Spectrum | Temperature sensors, optical filters tandfonline.comcapes.gov.br |
| Acetyl | ~110°C | Varies with temp. | Reflective displays mdpi.com |
| Butyryl | ~60°C | Varies with temp. | Tunable lasers mdpi.com |
Separator Materials for Electrochemical Devices (e.g., Lithium-Ion Batteries)
The separator is a critical component in electrochemical devices like lithium-ion batteries, as it prevents physical contact between the anode and cathode while allowing ionic transport. Traditional polyolefin separators have limitations in terms of thermal stability and electrolyte wettability. mdpi.com Cellulose and its derivatives, including cellulose propanoate, are being actively researched as renewable, high-performance alternatives. mdpi.comresearchgate.netalfachemic.com
A novel polymer electrolyte incorporating cellulose acetate propionate (CAP) with poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) has been developed. researchgate.net In this system, the cellulose component helps to decrease the crystallinity of the PVDF-HFP matrix, promotes the dissociation of the lithium salt, and provides pathways for lithium-ion migration. This results in enhanced ionic conductivity, a crucial factor for efficient battery operation. researchgate.net The use of cellulose propanoate contributes to creating safer and more sustainable energy storage devices. acs.orgmdpi.com
Table 6: Performance of Cellulose-Based Separators in Lithium-Ion Batteries
| Cellulose Derivative | Key Advantage | Ionic Conductivity (S/cm) | Reference Finding |
| Cellulose Acetate Propionate (in PVDF-HFP) | Enhanced ion transport, reduced crystallinity | 1.25 x 10⁻⁴ (at 30°C) | Promotes LiTFSI dissociation and provides migration pathways for Li⁺. researchgate.net |
| Cellulose Nanocrystals | High surface area, good wettability | 2.7 x 10⁻³ | 3D porous structure promotes electrolyte wettability. mdpi.com |
| Ethyl Cellulose (coating) | Improved thermal stability | Not specified | Enhances thermal stability and electrolyte wettability of polyolefin separators. mdpi.com |
Theoretical and Computational Chemistry Applied to Cellulose Propanoate Systems
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and molecular systems. For polymers like cellulose (B213188) propanoate, these methods are invaluable for exploring conformational dynamics, interactions with other molecules, and the collective properties of the material.
Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, allowing researchers to model the time-dependent behavior of polymer chains and their interactions with surrounding solvent molecules. acs.orgosf.io These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the polymer swells, how solvent molecules penetrate the polymer matrix, and how polymer chains disentangle during dissolution. lumi-supercomputer.eu By analyzing these trajectories, researchers can predict and understand key polymer-solvent interactions. lumi-supercomputer.eu
In the context of cellulose esters, MD simulations have been employed to study their behavior in various environments. For instance, simulations of supported polymer films with explicit solvent molecules show that the solvent can act as a plasticizer, reducing the glass transition temperature of the polymer. researchgate.net Studies on cellulose acetate (B1210297) propionate (B1217596) (a mixed ester closely related to cellulose propanoate) have investigated its interactions with water. These simulations reveal that the propanoate side chains play a crucial role in the material's interaction with its environment. chalmers.senih.gov Specifically, simulations showed that water molecules are effectively screened by the alkyl side chains of the ester groups. chalmers.senih.gov
A key finding from these simulations is the nature of hydrogen bonding between water and the polymer. The simulations indicated that water molecules form intermolecular hydrogen bonds predominantly with the carbonyl oxygen of the ester groups, rather than with the residual hydroxyl groups on the cellulose backbone. chalmers.senih.gov This insight is critical for understanding the moisture sorption characteristics and stability of cellulose propanoate in humid conditions.
Table 1: Key Findings from Molecular Dynamics Simulations of Cellulose Ester-Solvent Systems
| Simulation Target | Key Finding | Significance | Reference |
|---|---|---|---|
| Cellulose Acetate Propionate-Water Interaction | Water molecules are screened out by the ester side chains. | Explains the influence of side-chain length on water sorption and hydrophobicity. | chalmers.se, nih.gov |
| Hydrogen Bonding Sites | Water forms hydrogen bonds primarily with the carbonyl oxygen of the ester groups. | Provides a molecular-level explanation for water association mechanisms in the polymer. | chalmers.se, nih.gov |
| Polymer-Solvent in Thin Films | Solvents act as plasticizers, reducing the polymer's glass transition temperature. | Helps in understanding the processability and mechanical properties of solvent-cast films. | researchgate.net |
| Polymer Dissolution Process | Simulation can model polymer swelling, solvent penetration, and chain disentanglement. | Offers a predictive tool for solvent selection and understanding dissolution kinetics. | lumi-supercomputer.eu |
The interaction of cellulose propanoate with water is a critical factor determining its performance in many applications. Molecular dynamics simulations have been specifically used to investigate water sorption, diffusion, and the potential for water molecules to form clusters within the polymer matrix. chalmers.se A study combining experimental measurements with MD simulations on cellulose esters, including cellulose acetate propionate, explored the effect of side-chain length on water sorption and clustering. chalmers.senih.gov
The simulations provided a detailed picture of the distribution and association of water within the polymer structure. It was observed that the presence of longer side chains, like propanoate, influences the water association mechanism. chalmers.se The simulations supported experimental findings that pointed towards structural changes being induced by water sorption. chalmers.senih.gov By tracking the positions and interactions of individual water molecules over time, these simulations can quantify the extent of water clustering, which has significant implications for the material's dimensional stability and mechanical properties. General simulations on cellulose have shown that while water may not penetrate crystalline regions, it can be adsorbed at the interface between polymer chains, leading to increased spacing. nih.gov
Molecular Dynamics Simulations of Polymer-Solvent Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and energetics of molecules. These methods provide fundamental insights into chemical bonding, reactivity, and reaction mechanisms.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT has become a popular tool in computational chemistry because it offers a good balance between accuracy and computational cost. wikipedia.orgscispace.com
In the study of cellulose derivatives, DFT is used to analyze their electronic properties and predict their chemical reactivity. cellulosechemtechnol.ro By calculating the distribution of electron density, DFT can identify the reactive regions of the molecule. Key descriptors derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. cellulosechemtechnol.ro
Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This map reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. For the cellulose backbone, such calculations can pinpoint which hydroxyl or oxygen atoms are most likely to participate in chemical reactions. cellulosechemtechnol.ro
Table 2: DFT-Calculated Reactivity Descriptors for a Cellulose Dimer Model
| Descriptor | Calculated Value | Interpretation | Reference |
|---|---|---|---|
| HOMO Energy | -6.99 eV | Represents the electron-donating capacity of the molecule. | cellulosechemtechnol.ro |
| LUMO Energy | 0.99 eV | Represents the electron-accepting capacity of the molecule. | cellulosechemtechnol.ro |
| HOMO-LUMO Gap | 7.98 eV | Indicates high kinetic stability and low chemical reactivity. | cellulosechemtechnol.ro |
| Electronegativity (χ) | 3.00 eV | Measures the power of the molecule to attract electrons. | cellulosechemtechnol.ro |
| Chemical Hardness (η) | 3.99 eV | Measures the resistance to change in electron distribution. | cellulosechemtechnol.ro |
Data based on calculations for a cellulose dimer using the B3LYP/6-31G(d,p) method.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are crucial for studying reaction mechanisms, transition states, and the energetics of chemical processes where experimental data is scarce.
For cellulose and its derivatives, ab initio molecular dynamics, such as the Car-Parrinello molecular dynamics (CPMD) method, have been used to model complex reaction pathways like pyrolysis. nih.govumass.edu In these studies, simulations can track chemical reactions as they occur, including depolymerization, fragmentation, and ring-opening events. By using advanced techniques like metadynamics, researchers can calculate the free-energy barriers associated with these reactions. nih.govumass.edu For example, studies on cellulose pyrolysis have identified specific reaction pathways leading to key products and have calculated their activation energies. nih.gov
While direct ab initio studies on the reaction pathways of cellulose propanoate are not widely published, studies on model compounds like methyl propionate provide valuable insights. Investigations using ab initio (CBS-QB3) and DFT methods on the H-atom abstraction from methyl propionate by molecular oxygen have determined the energy barriers for degradation at different carbon positions. researchgate.net Such studies are essential for understanding the thermal and oxidative stability of the propanoate ester group.
Table 3: Calculated Energy Barriers for Reactions in Cellulose and a Model Ester
| System | Reaction Pathway | Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Cellulose | Depolymerization (Ring Contraction) at 327 °C | CPMD-Metadynamics | 20 | nih.gov |
| Cellulose | Precursor to Levoglucosan Formation at 600 °C | CPMD-Metadynamics | 36 | nih.gov, umass.edu |
| Methyl Propionate | H-atom abstraction from Cα position by O₂ | CBS-QB3 | 44.17 | researchgate.net |
| Methyl Propionate | H-atom abstraction from Cβ position by O₂ | CBS-QB3 | 48.10 | researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Interactions
Polymer Network Theory
Polymer network theory provides a theoretical framework for understanding the properties of crosslinked polymers, such as gels. When linear polymer chains like cellulose propanoate are chemically linked together, they form a three-dimensional network that can swell in the presence of a compatible solvent but will not dissolve. scirp.orgscirp.org
The Flory-Rehner theory is a fundamental model used to describe the swelling behavior of these polymer networks. scirp.orgresearchgate.net The theory considers the equilibrium swelling state as a balance of three main forces:
The enthalpy of mixing between the polymer and the solvent molecules.
The entropy of mixing (combinatorial entropy) of the polymer and solvent.
The conformational entropy change (elastic entropy) resulting from the stretching of polymer chains between crosslink points as the network swells. scirp.orgscirp.orgresearchgate.net
This theory is applied to characterize cellulose acetate propionate (CAP) gels, for example, which are formed by reacting the free hydroxyl groups on the CAP chains with a crosslinking agent. scirp.orgscirp.org By measuring the degree of swelling in a given solvent, the Flory-Rehner equation can be used to calculate a crucial structural parameter of the network: the average molar mass between crosslinks (Mc). scirp.org This parameter is directly related to the crosslinking density and dictates the mechanical and swelling properties of the final material. The properties of a polymer network are ultimately determined by its structure and the length of the segments between the junction points in its three-dimensional structure. scirp.orgresearchgate.net
Monte-Carlo Simulations for Network Formation
Monte-Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of polymer science, these simulations are a powerful tool for modeling the statistical process of molecular growth that leads to the formation of a three-dimensional polymer network.
The application of Monte-Carlo simulations to model the network formation of cellulose propanoate involves generating initial random conformations of the cellulose propanoate polymer chains. rsc.org This method is particularly useful for understanding the complex process of crosslinking, where individual polymer chains are linked together to form a network. The simulation can model the reaction between the hydroxyl groups on the cellulose propanoate backbone and a crosslinking agent.
A typical Monte-Carlo simulation for the network formation in a cellulose propanoate system would involve the following steps:
System Definition: Defining a simulation box containing cellulose propanoate chains and crosslinker molecules at a specific concentration.
Random Movement and Reaction: Allowing the molecules to undergo random movements. When a reactive site on a cellulose propanoate chain (a hydroxyl group) comes into close proximity with a reactive site on a crosslinker molecule, a bond is formed based on a defined probability.
Network Evolution: As the simulation progresses, more and more crosslinks are formed, leading to the growth of clusters and eventually a single, connected network that spans the entire system (the gel point).
| Simulation Parameter | Description | Example Value/Range |
|---|---|---|
| Cellulose Derivative Concentration | The concentration of the polymer in the system. | 5 - 20% (w/w) |
| Crosslinker to Polymer Ratio | The molar ratio of the crosslinking agent to the reactive sites on the polymer. | 0.1 - 1.0 |
| Reaction Probability | The probability that a reaction occurs when reactive sites are within a certain distance. | 0.5 - 1.0 |
| Simulation Steps | The number of iterations the simulation runs for. | 106 - 108 |
| Simulation Output | Description | Example Result |
| Gel Fraction | The percentage of the polymer that is part of the infinite network. | Increases with reaction time |
| Average Molecular Weight between Crosslinks (Mc) | A measure of the crosslinking density. | Decreases with higher crosslinker ratio |
| Loop Density | The number of intramolecular loops formed. | Dependent on concentration and chain flexibility |
Flory-Rehner Theory for Crosslinking Density Determination
The Flory-Rehner theory is a fundamental thermodynamic model used to describe the swelling of crosslinked polymer networks in a solvent. scirp.orgscirp.org This theory allows for the determination of the crosslinking density, a critical parameter that influences the mechanical properties and swelling behavior of the polymer gel. The theory considers three main forces that govern the equilibrium swelling of a gel: the entropy of mixing between the polymer and the solvent, the enthalpy of mixing, and the elastic entropy change due to the deformation of the polymer chains upon swelling. scirp.orgscirp.org
In the case of cellulose propanoate gels, the Flory-Rehner equation can be used to calculate the average molecular weight between crosslinks (Mc), which is inversely proportional to the crosslinking density. scirp.orgscirp.org This is typically done by measuring the equilibrium swelling of the gel in a suitable solvent.
A study by Dantas and Botaro (2012) provides a practical example of the application of the Flory-Rehner theory to cellulose acetate propanoate (CAP) gels crosslinked with two different dianhydrides: Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Benzophenone Tetracarboxylic Dianhydride (BTDA). scirp.orgscirp.orgresearchgate.net The researchers determined the Mc values for the resulting gels, named CAPP (crosslinked with PMDA) and CAPB (crosslinked with BTDA), by swelling them in acetone. scirp.orgscirp.org The results indicated a higher degree of crosslinking for the gel prepared with PMDA. scirp.org
The following table presents the experimental data obtained from the study by Dantas and Botaro (2012) for the cellulose acetate propanoate gels. scirp.org
| Parameter | CAPP Gel | CAPB Gel |
|---|---|---|
| Q (Swelling Coefficient) | 14.00 | 9.40 |
| Vr (Volume Fraction of Polymer) | 0.071 | 0.106 |
| χ (Polymer-Solvent Interaction Parameter) | 0.495 | 0.495 |
| Mc (g/mol) (Average Molecular Weight between Crosslinks) | 813 | 1456 |
| υ x 10-4 (mol/cm3) (Crosslinking Density) | 15.7 | 8.8 |
Emerging Research Directions and Future Perspectives for Cellulose Propanoate
Novel Synthesis Routes and Catalysis for Sustainable Production
The traditional synthesis of cellulose (B213188) propanoate often involves harsh chemicals like sulfuric acid, which can degrade the cellulose backbone and create environmental concerns. acs.org Modern research is focused on developing cleaner, more efficient, and sustainable production pathways through innovative catalysts and solvent systems.
A significant area of research is the replacement of conventional liquid acids with solid acid catalysts. These catalysts are easier to separate from the reaction mixture, are often reusable, and can lead to products with improved properties. For instance, heteropolyacids and SO4²⁻/TiO2 solid acids have been successfully used to synthesize high-viscosity cellulose acetate (B1210297) propionate (B1217596) (CAP). acs.orgresearchgate.net This approach avoids the degradation caused by sulfuric acid, resulting in a higher molecular weight and better mechanical properties for the final product. acs.org One study demonstrated the use of a core-shell structured catalyst (PS@PMA-ZrO2-PW12) which yielded high molecular weight CAP at a relatively low temperature of 45°C. acs.org Another approach involves solvent-free synthesis under microwave irradiation using catalysts like zinc chloride (ZnCl2) and ferric chloride (FeCl3·6H2O), which dramatically reduces reaction times to mere minutes. researchgate.net
Enzymatic synthesis represents another green alternative, utilizing enzymes like lipases to catalyze the esterification of cellulose with propionic acid. researchgate.net This method operates under mild conditions and offers high specificity, minimizing by-products. Ionic liquids (ILs) are also being explored as green solvents for cellulose modification. They can dissolve cellulose effectively, allowing for homogeneous reactions without the need for a catalyst in some cases, which increases reaction efficiency and provides a platform for creating novel derivatives. researchgate.netacs.org
Table 1: Comparison of Catalytic Systems for Cellulose Propanoate Synthesis| Catalyst System | Key Advantages | Noteworthy Research Findings | Reference |
|---|---|---|---|
| Heteropolyacid Solid Catalysts | High viscosity & molecular weight product, avoids cellulose degradation, reusable. | Achieved high degree of substitution (2.18–2.77) without a hydrolysis step. | acs.org |
| ZnCl2 / FeCl3·6H2O with Microwaves | Rapid, solvent-free synthesis (2-8 minutes). High yield (up to 98.6%). | Degree of substitution can be controlled by altering reaction time and catalyst amount. | researchgate.net |
| Enzymatic (e.g., Lipase) | "Green" process, mild reaction conditions, high specificity. | Successful esterification of bacterial cellulose confirmed by FTIR analysis showing C=O ester peak. | researchgate.net |
| Ionic Liquids (as solvent/catalyst) | Efficient cellulose dissolution, potential for catalyst-free reactions, recyclable. | Can facilitate reactions at multiple sites on the cellulose molecule, enabling new derivatives. | researchgate.net |
Development of Smart and Responsive Cellulose Propanoate Materials
"Smart" or "intelligent" materials that respond to external stimuli are a major focus of modern materials science. Cellulose propanoate and its derivatives are excellent candidates for creating such materials due to the inherent properties of cellulose and the versatility of its chemical modification. nih.govresearchgate.net These materials can change their properties, such as shape, porosity, or wettability, in response to triggers like temperature, pH, light, or electric fields. nih.govmdpi.com
One promising area is the development of self-healing materials. Researchers have created bio-based self-healing elastomeric composites by blending cellulose propanoate with epoxidized natural rubber and reinforcing the matrix with cellulose fibers. csic.es These composites exhibit impressive healing efficiencies, with the potential to prolong the lifespan of products and contribute to a circular economy. csic.es Another avenue of research involves liquid crystalline behavior. Hydroxypropyl cellulose propionate has been synthesized to form a cholesteric liquid crystal structure at body temperature, a property that can be harnessed to create surfaces that resist protein adsorption, offering potential applications in anti-biofouling materials for medical devices. gncl.cn
Furthermore, by grafting stimuli-responsive polymers onto cellulose propanoate, researchers can create smart membranes. nih.gov Such membranes could regulate their pore sizes in response to environmental changes, making them useful for separation processes or as sensors. nih.govresearchgate.net The incorporation of reactive ionic liquids into a cellulose acetate propionate matrix via transesterification has also been shown to create functional films with tunable transport properties, surface roughness, and thermal stability. mdpi.comnih.gov
Advanced Characterization Methodologies and Multi-Scale Analysis
A deep understanding of the structure-property relationships of cellulose propanoate is crucial for developing new materials and applications. Advanced characterization techniques operating at multiple scales are indispensable for gaining this knowledge.
At the molecular level, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the degree of substitution (DS) and the distribution of propionyl groups along the cellulose chain. researchgate.netmdpi.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are used for rapid, non-invasive characterization of the chemical structure and functional groups. caraa.fr
For morphological and surface analysis, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide detailed images of the material's surface topography and microstructure. mdpi.comnih.govmdpi.com These methods are critical for studying the dispersion of fillers in composites or the surface roughness of films. nih.govmdpi.com Inverse gas chromatography (IGC) is a specialized technique used to determine the surface energy and acid-base properties of solid cellulose propanoate, which are vital for understanding its interactions with other materials in blends and composites. researchgate.net
Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate thermal stability, decomposition temperatures, and glass transition temperatures. caraa.frmdpi.com Dynamic Mechanical Analysis (DMA) provides information on the material's viscoelastic properties, such as its stiffness and damping behavior over a range of temperatures. caraa.fr Complementing these experimental techniques, multi-scale molecular modeling and simulations are emerging as valuable tools to predict material properties and understand complex phenomena, such as drug-polymer interactions in dispersion formulations. umich.edu
Sustainable Processing and Life Cycle Assessment of Cellulose Propanoate Materials
True sustainability requires consideration of a material's entire life cycle, from raw material extraction to its end-of-life. For cellulose propanoate, this involves developing sustainable processing methods and evaluating their environmental impact through Life Cycle Assessment (LCA).
Sustainable processing focuses on minimizing environmental footprint by using green solvents, reducing energy consumption, and recycling materials. nih.govresearchgate.net The use of non-toxic, recyclable solvents like ionic liquids or NaOH/Urea systems is a significant step away from traditional, hazardous chemicals. nih.gov Melt blending is another sustainable processing technique used to create composites by mixing cellulose propanoate with bio-fillers like natural fibers, reducing waste and creating biodegradable materials. mdpi.com
Table 2: Key Focus Areas in Life Cycle Assessment (LCA) for Cellulose Materials| LCA Impact Category | Description | Relevance to Cellulose Propanoate | Reference |
|---|---|---|---|
| Cumulative Energy Demand (CED) | Total energy consumed throughout the life cycle. | Production and processing are energy-intensive; optimization is key to reduction. | norsus.no |
| Global Warming Potential (GWP) | Measures greenhouse gas emissions (e.g., CO2 equivalents). | Impacted by energy sources (fossil vs. renewable) and chemical processes. | ital.sp.gov.br |
| Water Depletion (WD) | Measures the volume of water consumed. | Significant in raw material cultivation and industrial processing. | mdpi.comital.sp.gov.br |
| Human Toxicity (HT) | Potential harm from toxic substances released to the environment. | Reduced by using greener solvents and improving effluent treatment. | ital.sp.gov.br |
Synergistic Approaches in Multidisciplinary Research for Novel Applications
The future of cellulose propanoate lies in synergistic research that combines expertise from chemistry, materials science, engineering, and biology. Strategic partnerships between academic institutions and industrial manufacturers are accelerating innovation, leading to the development of new formulations and applications tailored for specific industries. marketresearchintellect.com
This collaborative approach is evident in the creation of advanced composites and blends. By melt-blending cellulose propanoate with bio-fillers, researchers are developing sustainable, lightweight composites with enhanced mechanical strength for the automotive industry. marketresearchintellect.commdpi.com Blending with other polymers like polymethylmethacrylate (PMMA) results in materials with improved optical and thermomechanical properties. ncsu.edu These multidisciplinary efforts are also pushing cellulose propanoate into high-tech sectors. Its unique combination of biocompatibility, thermal stability, and electrical insulation properties makes it a promising material for use in medical devices and high-performance electronics.
The development of functional materials, such as the self-healing elastomers and anti-biofouling surfaces previously mentioned, are prime examples of synergistic research. csic.esgncl.cn These innovations merge the principles of polymer chemistry with the practical needs of engineering and medicine. As research continues, the integration of cellulose propanoate with other advanced materials like nanoparticles or conductive polymers is expected to unlock even more sophisticated applications, from flexible electronic sensors to advanced drug delivery systems. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing cellulose propanoate with controlled degrees of substitution?
- Methodology : Cellulose propanoate is synthesized via esterification using propanoic anhydride or acid chloride under controlled conditions (e.g., heterogeneous reaction in ionic liquids or DMAc/LiCl solvents). Degree of substitution (DS) is determined by adjusting reaction time, temperature, and molar ratios. Post-synthesis, DS is quantified using H NMR by comparing proton signals from cellulose backbone and propanoate methyl groups. FTIR can confirm ester bond formation (C=O stretch at ~1740 cm) .
Q. How can researchers assess the hydrolytic stability of cellulose propanoate under physiological conditions?
- Methodology : Conduct accelerated hydrolysis experiments by incubating cellulose propanoate in buffer solutions (pH 4–8) at 37°C. Monitor mass loss and DS changes via gravimetry and NMR. Compare degradation kinetics using Arrhenius plots. Note that ester bonds in cellulose propanoate are more resistant to alkaline hydrolysis than acidic conditions, requiring tailored stability protocols for biomedical applications .
Q. What analytical techniques are suitable for characterizing the crystallinity of cellulose propanoate?
- Methodology : Use X-ray diffraction (XRD) to analyze crystallinity changes post-esterification. Native cellulose I/II peaks (~22.5° 2θ) diminish as propanoate substitution disrupts hydrogen bonding. Complementary thermal analysis (DSC/TGA) reveals melting points and decomposition profiles correlated with crystallinity .
Advanced Research Questions
Q. How do conflicting data on propanoate’s role in microbial metabolism arise, and how can they be resolved?
- Methodology : Discrepancies in propanoate metabolism studies (e.g., in Pseudomonas aeruginosa) often stem from variations in culture conditions (aerobic vs. anaerobic) or carbon source availability. To reconcile contradictions, employ isotopically labeled C-propanoate and track metabolic flux via LC-MS. Co-culture models (e.g., P. aeruginosa with C. albicans) can reveal context-dependent pathway activation (e.g., 2-methylcitrate cycle upregulation) .
Q. What strategies optimize the integration of cellulose propanoate into composite materials without compromising biodegradability?
- Methodology : Design experiments using Design of Experiments (DoE) to test variables like polymer blending ratios (e.g., with PLA or chitosan) and crosslinking agents. Assess mechanical properties (tensile testing) and biodegradation (soil burial/enzymatic assays). Conflicting data on biodegradation rates often arise from incomplete ester hydrolysis; address this by quantifying residual propanoate via GC-MS .
Q. How can multi-omics approaches elucidate the interplay between propanoate metabolism and host-pathogen interactions?
- Methodology : Combine transcriptomics (RNA-Seq) and metabolomics (HPLC-MS) to map propanoate metabolism pathways in pathogens like Staphylococcus aureus. For example, KEGG pathway pau00640 analysis in P. aeruginosa revealed upregulated propanoate catabolism genes during co-infection. Validate findings using gene knockout strains and measure virulence factor expression (e.g., pyocyanin) .
Q. What statistical methods address variability in propanoate-derivative quantification across biological replicates?
- Methodology : Apply mixed-effects models to account for batch effects in HPLC or LC-MS data. Normalize peak areas using internal standards (e.g., deuterated propanoate). For small sample sizes, use non-parametric tests (Mann-Whitney U) and report false discovery rates (FDR) for pathway enrichment analyses .
Data Contradiction & Validation
Q. Why do studies report divergent cytotoxicity thresholds for cellulose propanoate in mammalian cell lines?
- Resolution : Variability arises from differences in DS (higher DS increases hydrophobicity, altering cell membrane interaction). Standardize testing using ISO 10993-5 guidelines: expose cells (e.g., HEK293) to leachables extracted via incubation in cell media (24–72 hrs). Measure viability via MTT assay and correlate with DS and molecular weight .
Q. How can researchers validate computational predictions of propanoate metabolic flux in vivo?
- Methodology : Use C metabolic flux analysis (MFA) in animal models. Administer C-labeled propanoate intravenously and track isotope incorporation into TCA cycle intermediates (e.g., succinate) via NMR or MS. Compare with in silico models (e.g., COBRA Toolbox) to refine pathway predictions .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
